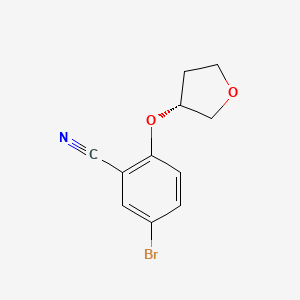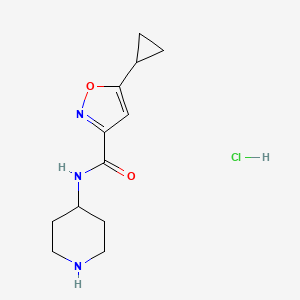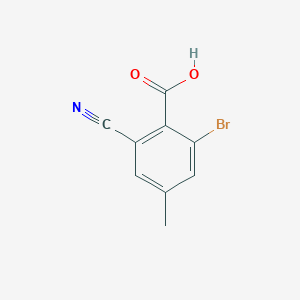
4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid” is a compound with the molecular formula C12H14ClNO2 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid” is 239.7 . Other physical and chemical properties are not specified in the retrieved information.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Studies
Extraction and Equilibrium Studies
Pyridine-3-carboxylic acid, similar in structure to the compound of interest, is explored for its extraction efficiencies using different diluents, demonstrating the importance of chemical derivatives in industrial applications such as food, pharmaceutical, and biochemical industries (Sushil Kumar & B. V. Babu, 2009).
Synthetic Methodologies
The synthesis of pyrrolidine derivatives through various chemical reactions showcases the interest in these compounds for their potential applications in creating agrochemicals or medicinal compounds (F. Ghelfi et al., 2003). Similarly, synthetic approaches for creating novel pyrrolidine-3-carboxylic acid derivatives highlight the ongoing research into new pharmaceuticals and antioxidants (I. Tumosienė et al., 2019).
Pharmacological Applications
Antioxidant Activity
The study of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for their antioxidant activities indicates the pharmaceutical potential of pyrrolidine derivatives in combating oxidative stress, with some compounds showing higher activity than ascorbic acid (I. Tumosienė et al., 2019).
Chemical Characterization and Material Science
NMR and Mass Spectral Characterization
The detailed characterization of spiro[pyrrolidine-2,3′-oxindoles] using NMR and mass spectrometry demonstrates the importance of pyrrolidine derivatives in material science and chemical engineering, providing insights into the molecular structure and potential applications of these compounds (K. Laihia et al., 2006).
Zukünftige Richtungen
The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility of generating structural diversity . Future research could focus on exploring the potential of “4-(2-Chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid” and its derivatives in the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-7-2-3-8(11(13)4-7)9-5-14-6-10(9)12(15)16/h2-4,9-10,14H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREWDLFCKDAIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNCC2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-Bromo-3-cyano-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477891.png)








![2-[2-Bromo-5-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477906.png)


![Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1477912.png)